

Application Notes and Protocols for Rafoxanide in In Vivo Mouse Models

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the appropriate dosage and administration of **Rafoxanide** for in vivo mouse models, with a focus on its emerging application in oncology research. The information is compiled from preclinical studies and is intended for research purposes only.

Introduction

Rafoxanide is a halogenated salicylanilide anthelmintic agent traditionally used in veterinary medicine to treat parasitic infections in livestock.[1][2][3] Recent research has repurposed **Rafoxanide** as a potential anti-cancer agent, demonstrating efficacy in various preclinical cancer models.[1][2][3][4] It exerts its anti-neoplastic effects through multiple mechanisms, including the disruption of mitochondrial function, induction of endoplasmic reticulum stress, cell cycle arrest, apoptosis, and immunogenic cell death.[1][2][3][4] Furthermore, **Rafoxanide** has been shown to inhibit key oncogenic signaling pathways such as PI3K/Akt/mTOR, STAT3, and NF-κB.[1][2]

Quantitative Data Summary

The following tables summarize the reported dosages, administration routes, and observed effects of **Rafoxanide** in various mouse models.



Table 1: Rafoxanide Dosage and Administration in Mouse Cancer Models



Cancer Type	Mouse Model	Dosage	Administr ation Route	Frequenc y	Key Findings	Referenc e
Non-Small Cell Lung Cancer (NSCLC)	A549 xenograft	15 mg/kg	Intraperiton eal (i.p.)	Every other day for 14 days	Significant reduction in tumor volume growth rate.	[1][5]
Colorectal Cancer	CT26 syngeneic	7.5 mg/kg	Intraperiton eal (i.p.)	Every 2 days for 88 days	Reduced colonic tumorigene sis.	[6]
Gastric Adenocarci noma	Xenograft	Not specified	Oral	Not specified	Significant decrease in tumor volume with no notable toxicity.	[1]
Multiple Myeloma	Xenograft	Not specified	Not specified	Every two days for 14 days	Significantl y reduced tumor growth.	[1]
General Oncology	Murine models	7.5 - 40 mg/kg	Not specified	Not specified	Significant reductions in tumor volume (up to 50%) and a tumor-free rate exceeding 80%.	[1][2][3]



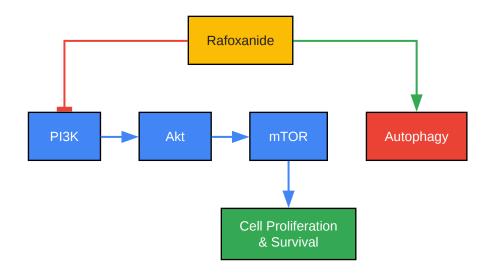
Table 2: Acute Toxicity of Rafoxanide in Mice

Parameter	Value	Administration Route	Reference
LD50	232 - 300 mg/kg	Oral (p.o.)	[7]

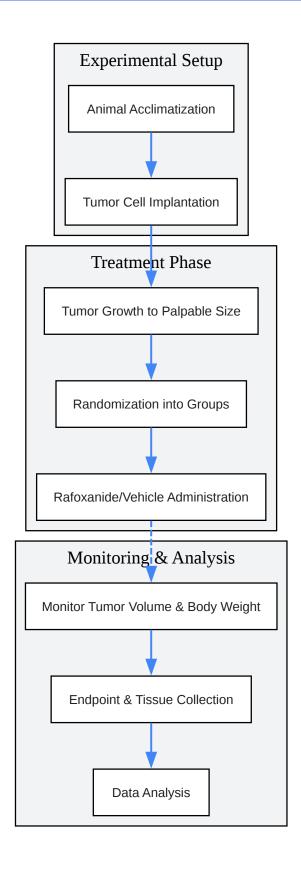
Signaling Pathways Affected by Rafoxanide

Rafoxanide has been shown to modulate several key signaling pathways involved in cancer cell proliferation, survival, and inflammation. A simplified representation of the PI3K/Akt/mTOR pathway inhibition by **Rafoxanide** is depicted below.









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